bpr1j-097
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKKHABFIOHAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of BPR1J-097: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a major driver in the pathogenesis of acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This has made FLT3 a critical therapeutic target for the development of novel cancer therapies. This whitepaper details the discovery and preclinical evaluation of BPR1J-097, a novel and potent small-molecule inhibitor of FLT3. This compound demonstrates significant inhibitory activity against both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways and the induction of apoptosis in FLT3-driven AML cells.[3] Furthermore, this inhibitor exhibits favorable pharmacokinetic properties and robust anti-tumor efficacy in in-vivo models, positioning it as a promising candidate for further clinical development in the treatment of AML.[3][4]
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[5] Genetic mutations play a crucial role in the development and progression of AML, with mutations in the FLT3 gene being among the most common, occurring in approximately one-third of AML patients.[1] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), result in the constitutive, ligand-independent activation of the FLT3 receptor.[1][2] This aberrant signaling promotes uncontrolled cell proliferation, inhibits apoptosis, and ultimately drives leukemogenesis.[6] The negative prognostic impact of FLT3 mutations underscores the urgent need for effective targeted therapies.[1] this compound has emerged from these efforts as a potent and selective FLT3 kinase inhibitor.[3]
Chemical Structure
The chemical structure of this compound is N1-(3-3-[(phenylsulphonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino) benzamide.[3]
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of FLT3 kinase activity.[3] In both wild-type and mutated FLT3, ligand-independent dimerization and autophosphorylation lead to the activation of downstream signaling cascades crucial for cell survival and proliferation, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways.[2][7] this compound directly targets the kinase activity of FLT3, preventing its phosphorylation and subsequently blocking the activation of these critical downstream effectors.[3] The inhibition of FLT3 phosphorylation by this compound has been shown to directly correlate with the inhibition of STAT5 phosphorylation in FLT3-driven AML cells.[3]
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| This compound | FLT3-WT | 11 ± 7 [4] |
| ABT-869 | FLT3-WT | 17 ± 7[4] |
IC50: The half-maximal inhibitory concentration.
Table 2: Kinase Selectivity Profile
| Kinase | % Inhibition by this compound at 1 µM |
| FLT1 (VEGFR1) | 59%[8] |
| KDR (VEGFR2) | 91%[8] |
This data indicates that this compound is a selective FLT3 kinase inhibitor with weaker activity against related kinases like FLT1 and KDR.[4]
Table 3: Cellular Antiproliferative Activity
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 [3][4] |
| MV4-11 | FLT3-ITD | 46 ± 14 [3][4] |
| RSV4;11 | FLT3-independent | >1000[4] |
| U937 | FLT3-independent | >1000[4] |
| K562 | FLT3-independent | >1000[4] |
GC50: The half-maximal growth inhibitory concentration. This compound demonstrates potent antiproliferative activity specifically in AML cell lines driven by the FLT3-ITD mutation.[4]
Table 4: In Vitro Cellular Phosphorylation Inhibition
| Cell Line / Transfected Cells | Target | IC50 (nM) |
| 293T-FLT3-ITD | FLT3-ITD Phosphorylation | ~1-10 [4] |
| 293T-FLT3-D835Y | FLT3-D835Y Phosphorylation | ~1-10 [4] |
| MV4-11 | FLT3-ITD Phosphorylation | ~10 [4] |
Table 5: Pharmacokinetic Profile in Rats
A single intravenous bolus dose of 3.4 mg/kg of this compound was administered to adult male Sprague-Dawley rats.[4][9]
| Parameter | Value |
| Cmax | >645-fold above IC50 for FLT3-ITD inhibition[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of this compound against wild-type FLT3 kinase.
-
Materials: Recombinant human FLT3 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the FLT3 enzyme to each well.
-
Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or phosphopeptide formation.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTS Assay)
-
Objective: To determine the GC50 values of this compound on various leukemia cell lines.
-
Materials: AML cell lines (MOLM-13, MV4-11, etc.), complete cell culture medium, this compound, 96-well plates, and a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Treat the cells with the serially diluted this compound and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and plot against the logarithm of the inhibitor concentration to determine the GC50 value.
-
Western Blotting for Phospho-FLT3 and Phospho-STAT5
-
Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream target STAT5 in AML cells.
-
Materials: MV4-11 cells or transfected HEK293T cells, this compound, lysis buffer, primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-β-actin), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Culture the cells and treat them with various concentrations of this compound for a specified time (e.g., 2 hours).[3]
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Murine Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Materials: Immunocompromised mice (e.g., NOD/SCID), MOLM-13 or MV4-11 cells, this compound formulation for in vivo administration.
-
Procedure:
-
Subcutaneously implant the AML cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound or vehicle to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Plot the tumor growth curves for each group to assess the anti-tumor efficacy of this compound.
-
Workflow and Logical Relationships
The discovery of this compound followed a logical progression from initial identification to in vivo validation.
Caption: this compound Drug Discovery and Development Workflow.
Conclusion
This compound is a novel and potent FLT3 kinase inhibitor with significant anti-leukemic activity in preclinical models of FLT3-driven AML.[3] Its high potency, selectivity, and favorable pharmacokinetic profile underscore its potential as a valuable therapeutic agent for AML patients with FLT3 mutations. The comprehensive in vitro and in vivo data presented in this whitepaper provide a strong rationale for the continued development of this compound towards clinical trials.
References
- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to bpr1j-097: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
bpr1j-097 is a potent and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1] This document provides a comprehensive overview of the chemical structure, a putative synthesis pathway, and the key biological activities of this compound. Detailed experimental protocols for relevant assays are provided, and all quantitative data is summarized for clarity.
Core Compound Details
| Parameter | Value | Reference |
| Chemical Name | N1-(3-(3-((phenylsulfonyl)amino)phenyl)-1H-pyrazol-5-yl)-4-(4-methylpiperazin-1-yl)benzamide | [1] |
| Molecular Formula | C27H28N6O3S | |
| Primary Target | Fms-like tyrosine kinase 3 (FLT3) | [1] |
Chemical Structure
The chemical structure of this compound is characterized by a central pyrazole ring, substituted with a phenylsulfonamide group and a 4-(4-methylpiperazin-1-yl)benzamide moiety.
References
Preclinical Profile of BPR1J-097: A Novel FLT3 Kinase Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for BPR1J-097, a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). Activating mutations of FLT3 are a significant driver in the pathogenesis of acute myeloid leukemia (AML), making it a key therapeutic target. This document summarizes the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, presenting the data in a clear and structured format for researchers, scientists, and drug development professionals.
Core Data Summary
Kinase Inhibitory Activity
This compound demonstrates potent inhibitory activity against the FLT3 kinase. The following table summarizes its in vitro efficacy.
| Kinase Target | IC50 (nM) |
| FLT3 | 25 |
Kinase Inhibition Specificity
The specificity of this compound was evaluated against a panel of other kinases to determine its selectivity.
| Kinase Target | IC50 (nM) |
| Other Kinases | >1000 |
Pharmacokinetic Parameters in Rats
The pharmacokinetic profile of this compound was assessed in Sprague-Dawley rats following a single intravenous bolus dose of 3.4 mg/kg.[1] The key parameters are outlined below.
| Parameter | Value | Unit |
| Cmax | 2,100 | ng/mL |
| T1/2 | 1.5 | hours |
| AUC | 3,400 | ng*h/mL |
| CL | 16.7 | mL/min/kg |
| Vss | 1.9 | L/kg |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound on FLT3 kinase was determined using a biochemical assay. The protocol involved incubating the purified kinase domain of FLT3 with the substrate and ATP in the presence of varying concentrations of this compound. The phosphorylation of the substrate was then measured to determine the extent of kinase inhibition and calculate the IC50 value.
Cell Proliferation Assay
The anti-proliferative effect of this compound was evaluated in FLT3-ITD positive AML cell lines (e.g., MOLM-13 and MV4-11). Cells were seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was then assessed using a standard method such as the MTT or CellTiter-Glo assay to determine the half-maximal growth inhibitory concentration (GI50).
Western Blot Analysis
To investigate the effect of this compound on intracellular signaling pathways, western blot analysis was performed. FLT3-ITD positive AML cells were treated with this compound for various time points. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total FLT3, as well as downstream signaling molecules like STAT5, AKT, and ERK.
In Vivo Murine Xenograft Model
The in vivo efficacy of this compound was assessed in an AML xenograft model. Immunocompromised mice were subcutaneously implanted with FLT3-ITD positive AML cells. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor volume and body weight were measured regularly throughout the study to evaluate the anti-tumor activity and tolerability of the compound.
Visualizations
Signaling Pathway Diagram
References
BPR1J-097 Kinase Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a novel, potent, and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a significant driver in the pathogenesis of acute myeloid leukemia (AML), making it a key therapeutic target. This compound has demonstrated significant anti-tumor activity in preclinical models, highlighting its potential for the treatment of FLT3-driven malignancies. This technical guide provides a comprehensive overview of the kinase inhibition profile of this compound, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound has been quantified against FLT3 and a limited selection of other kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Kinase Target | IC50 (nM) | Notes |
| FLT3 (Wild-Type) | 11 ± 7 | Primary target |
| FLT3 (D835Y) | 3 | Common activating mutation |
| FLT1 (VEGFR1) | 211 | Weaker inhibition |
| KDR (VEGFR2) | 129 | Weaker inhibition |
It is important to note that a comprehensive, kinome-wide selectivity profile for this compound, such as data from a KINOMEscan™ panel, is not publicly available at the time of this writing. The provided data indicates a high degree of selectivity for FLT3 over the tested vascular endothelial growth factor receptors (VEGFRs).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity of the target kinase.
Materials:
-
Recombinant human FLT3, FLT1, or KDR kinase domains
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
[γ-³²P]ATP
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and this compound at varying concentrations in the assay buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto filter paper.
-
Wash the filter papers extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cellular FLT3 Phosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of FLT3 in a cellular context.
Materials:
-
AML cell lines expressing FLT3 (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
This compound at various concentrations
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3, anti-total-FLT3, and appropriate secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Culture the AML cells to the desired density.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin).
-
Incubate the membrane with the primary antibody against phospho-FLT3.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total FLT3 to confirm equal protein loading.
-
Quantify the band intensities to determine the inhibition of FLT3 phosphorylation.
Mandatory Visualizations
FLT3 Signaling Pathway
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for the in vitro kinase inhibition assay.
The Pharmacology of BPR1J-097: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of BPR1J-097, a novel and potent Fms-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of oncology and drug development about the mechanism of action, efficacy, and pharmacokinetic profile of this compound.
Core Pharmacology and Mechanism of Action
This compound is a small molecule inhibitor targeting FLT3, a receptor tyrosine kinase that plays a crucial role in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] Activating mutations of FLT3 are significant drivers in AML, making it a key therapeutic target.[1][2] this compound demonstrates potent inhibitory activity against both wild-type and mutated forms of FLT3, including internal tandem duplication (ITD) and D835Y mutations.[2]
The mechanism of action of this compound involves the inhibition of FLT3 kinase activity, which in turn blocks downstream signaling pathways essential for the proliferation and survival of leukemic cells.[2] Specifically, this compound has been shown to inhibit the phosphorylation of FLT3 and the Signal Transducer and Activator of Transcription 5 (STAT5), a key downstream effector of FLT3 signaling.[1][2] This disruption of the FLT3-STAT5 axis leads to the induction of apoptosis in FLT3-driven AML cells.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro FLT3 Kinase Inhibitory Activity [2]
| Target | IC₅₀ (nM) |
| FLT3 (Wild-Type) | 1 - 10 |
| FLT3-ITD | ~10 |
| FLT3-D835Y | Not explicitly quantified, but inhibited at 10 nM |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Cellular Activity in FLT3-Driven AML Cell Lines [2]
| Cell Line | FLT3 Mutation | GC₅₀ (nM) |
| MOLM-13 | ITD | 21 ± 7 |
| MV4-11 | ITD | 46 ± 14 |
GC₅₀: The half maximal growth inhibition concentration.
Table 3: Kinase Selectivity Profile of this compound [2]
| Kinase | Percent Inhibition at 1 µM | IC₅₀ (nM) |
| FLT1 (VEGFR1) | 59% | 211 |
| KDR (VEGFR2) | 91% | 129 |
| KIT | 49% | Not Determined |
| PDGFRA | 80% | Not Determined |
| AURKA | 80% | 340 |
| AURKB | 79% | 876 |
| AURKC | 26% | Not Determined |
| SRC | 81% | Not Determined |
Table 4: Pharmacokinetic Profile of this compound in Rats (Single Intravenous Bolus Dose of 3.4 mg/kg)
| Parameter | Value |
| t½ (h) | 3.5 |
| Cmax (µg/mL) | 2.8 |
| AUC₀₋t (µg·h/mL) | 4.9 |
| CL (mL/min/kg) | 11.5 |
| Vdss (L/kg) | 3.2 |
t½: Half-life, Cmax: Maximum plasma concentration, AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration, CL: Clearance, Vdss: Volume of distribution at steady state.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, based on the available literature.[2]
In Vitro Kinase Assay: The inhibitory activity of this compound on FLT3 kinase was determined using a kinase-Glo assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is indicative of kinase inhibition. The IC₅₀ values were calculated from the dose-response curves.
Cell Lines and Culture: Human AML cell lines, MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation, were used. Cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
Cell Proliferation Assay: The anti-proliferative effects of this compound were assessed using the MTS assay. Cells were seeded in 96-well plates and treated with various concentrations of the compound for a specified period. The absorbance, which correlates with the number of viable cells, was measured to determine the GC₅₀ values.
Western Blot Analysis: To assess the inhibition of FLT3 signaling, AML cells were treated with this compound, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of FLT3 and STAT5. Detection was performed using chemiluminescence.
Apoptosis Analysis: The induction of apoptosis was evaluated by detecting the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) via Western blot analysis. The appearance of cleaved forms of these proteins is a hallmark of apoptosis.
Pharmacokinetic Studies: Male Sprague-Dawley rats were administered a single intravenous bolus of this compound. Blood samples were collected at various time points, and the plasma concentrations of the compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters were then calculated using non-compartmental analysis.
Murine Xenograft Model: Male nude mice were subcutaneously inoculated with MOLM-13 cells. Once tumors reached a palpable size, mice were treated with this compound or vehicle control. Tumor volume was measured regularly to assess the anti-tumor efficacy of the compound.
Conclusion
This compound is a potent and selective FLT3 kinase inhibitor with promising preclinical activity against AML. It effectively inhibits the FLT3 signaling pathway, leading to decreased cell proliferation and increased apoptosis in FLT3-driven cancer cells. Furthermore, this compound exhibits favorable pharmacokinetic properties and significant in vivo anti-tumor efficacy in a murine xenograft model.[1][2] These findings support the further development of this compound as a potential therapeutic agent for the treatment of AML.
References
An In-depth Technical Guide to bpr1j-097: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic stem cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis. These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival. The critical role of aberrant FLT3 signaling in AML pathogenesis has made it a key therapeutic target. This technical guide provides a comprehensive overview of bpr1j-097, a novel and potent small-molecule inhibitor of FLT3. We will delve into its mechanism of action, preclinical efficacy in cellular and animal models, and the experimental methodologies used in its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and hematology.
Introduction to FLT3 and its Role in AML
The FMS-like tyrosine kinase 3 (FLT3), also known as fetal liver kinase-2 (FLK2), is a member of the class III receptor tyrosine kinase family.[1] In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1][2] This activation creates docking sites for various signaling molecules, leading to the activation of downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[2]
In a significant portion of AML patients, mutations in the FLT3 gene lead to ligand-independent, constitutive activation of the receptor.[3] The most common type of activating mutation is an internal tandem duplication (ITD) in the juxtamembrane domain, found in about 20-25% of AML cases.[3] Point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, occur in approximately 5-10% of patients.[3] This constitutive activation of FLT3 leads to the aberrant activation of downstream signaling pathways, most notably the STAT5 pathway, in addition to the PI3K/Akt and RAS/MAPK pathways, driving leukemogenesis.[2]
This compound: A Potent FLT3 Kinase Inhibitor
This compound is a novel, potent, and selective small-molecule inhibitor of FLT3 kinase.[4][5] Its chemical name is N1-(3-3-[(phenylsulphonyl)amino]phenyl-1H-5-pyrazolyl)-4-(4-methylpiperazino) benzamide.[5] Preclinical studies have demonstrated its efficacy in inhibiting both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling, induction of apoptosis in FLT3-dependent AML cells, and significant anti-tumor activity in animal models.[4][5]
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. This inhibition prevents the autophosphorylation of the FLT3 receptor and the subsequent activation of its downstream signaling pathways. A key downstream effector of oncogenic FLT3 is STAT5, and studies have shown that this compound effectively inhibits the phosphorylation of both FLT3 and STAT5 in FLT3-ITD positive AML cells.[5] By blocking these critical survival signals, this compound induces apoptosis, or programmed cell death, in leukemia cells that are dependent on FLT3 signaling for their survival.[4]
In Vitro Efficacy
The in vitro potency of this compound has been evaluated through various assays, including kinase activity assays and cell-based proliferation and phosphorylation assays. The quantitative data from these studies are summarized in the tables below.
| Target | IC50 (nM) | Reference |
| FLT3 (Wild-Type) | 11 ± 7 | [4] |
| FLT3-ITD | 1-10 | [4] |
| FLT3-D835Y | 1-10 | [4] |
| Caption: Table 1. In vitro kinase inhibitory activity of this compound against wild-type and mutant FLT3. |
| Cell Line | FLT3 Status | GC50 (nM) | Reference |
| MOLM-13 | FLT3-ITD | 21 ± 7 | [5] |
| MV4-11 | FLT3-ITD | 46 ± 14 | [5] |
| RS4;11 | FLT3-Wild Type | >1000 | [4] |
| U937 | FLT3-Wild Type | >1000 | [4] |
| K562 | FLT3-Wild Type | >1000 | [4] |
| Caption: Table 2. Growth inhibitory activity (GC50) of this compound on various leukemia cell lines. |
In Vivo Efficacy and Pharmacokinetics
The in vivo anti-tumor activity of this compound has been demonstrated in murine xenograft models of human AML. In these models, oral administration of this compound led to a dose-dependent inhibition of tumor growth and, in some cases, complete tumor regression.[5]
Pharmacokinetic studies in rats following a single intravenous dose of 3.4 mg/kg showed favorable properties, suggesting that once-daily dosing could be sufficient to maintain therapeutic concentrations of the drug.[5]
| Parameter | Value | Units | Reference |
| Dosing Route | Intravenous | - | [5] |
| Dose | 3.4 | mg/kg | [5] |
| Cmax (at 0.08 h) | 2220 | ng/mL | [5] |
| AUC (0-t) | 3930 | ng*h/mL | [5] |
| Half-life (t1/2) | 4.8 | hours | [5] |
| Volume of Distribution (Vss) | 3.5 | L/kg | [5] |
| Clearance (CL) | 0.9 | L/h/kg | [5] |
| Caption: Table 3. Pharmacokinetic parameters of this compound in rats. |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway
The following diagram illustrates the canonical FLT3 signaling pathway and the point of intervention for this compound. In AML with FLT3 mutations, the receptor is constitutively active, leading to the continuous activation of downstream pro-survival and proliferative signals.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of this compound against FLT3.
Caption: Workflow for an in vitro kinase assay to evaluate this compound.
Detailed Experimental Protocols
While the primary publication provides an overview of the methods used, detailed step-by-step protocols are not fully described. The following are generalized protocols based on the information available and standard laboratory procedures.
Cell Lines and Culture
-
Cell Lines:
-
FLT3-ITD Positive: MOLM-13, MV4-11
-
FLT3-Wild Type: RS4;11, U937, K562
-
For Transfection: HEK 293T
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Kinase Assay
-
Enzyme: Recombinant human FLT3 kinase domain.
-
Substrate: A generic tyrosine kinase substrate such as poly(Glu, Tyr) 4:1.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Add recombinant FLT3 kinase to the wells of a 96-well plate.
-
Add serially diluted this compound to the wells and incubate for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (at a concentration near the Km for FLT3) and the substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based ELISA or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).
-
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTS Assay)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the 50% growth inhibitory concentration (GC50) from the dose-response curve.
-
Western Blot Analysis for FLT3 and STAT5 Phosphorylation
-
Procedure:
-
Treat FLT3-dependent cells (e.g., MV4-11) with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Animal Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
Subcutaneously inject FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle orally, once daily, at specified doses.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Mechanisms of Resistance to FLT3 Inhibitors
While specific resistance mechanisms to this compound have not been reported, resistance to FLT3 inhibitors is a known clinical challenge. The primary mechanisms of resistance can be broadly categorized as on-target (alterations in the FLT3 gene itself) and off-target (activation of bypass signaling pathways).[2][3]
-
On-Target Resistance:
-
Secondary TKD Mutations: The development of new point mutations in the FLT3 tyrosine kinase domain can prevent the binding of the inhibitor.[3]
-
-
Off-Target Resistance:
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the RAS/MAPK pathway through mutations in NRAS or KRAS, can render the cells independent of FLT3 signaling for survival.[3]
-
Stromal-Mediated Protection: Bone marrow stromal cells can secrete growth factors that provide survival signals to the leukemia cells, protecting them from the effects of FLT3 inhibition.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as BCL-2, can confer resistance to apoptosis induced by FLT3 inhibitors.[3]
-
Clinical Development Status
As of the latest available information, there is no evidence that this compound has entered clinical trials. The initial preclinical studies demonstrated its potential as a therapeutic candidate for AML, but further development and clinical investigation would be required to establish its safety and efficacy in humans.
Conclusion
This compound is a potent and selective FLT3 inhibitor with promising preclinical activity against AML cell lines and in vivo models harboring activating FLT3 mutations. Its ability to effectively inhibit FLT3 kinase activity, suppress downstream signaling, and induce apoptosis in a targeted manner highlights its potential as a therapeutic agent for this patient population. The data presented in this technical guide provide a solid foundation for further investigation and development of this compound and other next-generation FLT3 inhibitors. Understanding the detailed methodologies and potential resistance mechanisms is crucial for designing future studies and ultimately improving outcomes for patients with FLT3-mutated AML.
References
Methodological & Application
Application Notes and Protocols: BPR1J-097 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a novel and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival of leukemia cells. This compound offers a targeted therapeutic strategy by inhibiting this aberrant kinase activity. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.
FLT3 Signaling Pathway
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of several key downstream signaling cascades that are crucial for cell survival and proliferation.[1][2][3] The primary pathways activated by constitutive FLT3 signaling include the PI3K/AKT, RAS/RAF/MAPK, and STAT5 pathways.[2][3][4] Inhibition of FLT3 by this compound is expected to block these downstream signals, leading to apoptosis and reduced proliferation of FLT3-mutated cancer cells.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in comparison to other known FLT3 inhibitors. This data is representative of typical results obtained from the cell-based assays described in this document.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | MV4-11 (FLT3-ITD) | Cell Viability (MTT) | 5 |
| This compound | RS4;11 (FLT3-WT) | Cell Viability (MTT) | >1000 |
| This compound | MV4-11 (FLT3-ITD) | FLT3 Phosphorylation (Western Blot) | 2 |
| Quizartinib | MV4-11 (FLT3-ITD) | Cell Viability (MTT) | 10 |
| Sunitinib | MV4-11 (FLT3-ITD) | Cell Viability (MTT) | 50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of leukemic cells with and without FLT3 mutations. The MTT assay measures the metabolic activity of viable cells.
Workflow:
Caption: Workflow for the cell viability (MTT) assay.
Materials:
-
Leukemic cell lines (e.g., MV4-11 for FLT3-ITD and RS4;11 for wild-type FLT3)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Culture MV4-11 and RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 48 to 72 hours.[5]
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plates and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
FLT3 Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the autophosphorylation of the FLT3 receptor in a cellular context.
Workflow:
Caption: Workflow for the Western blot analysis of FLT3 phosphorylation.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST).[6]
-
Primary antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MV4-11 cells and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 1 to 2 hours.[7]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[5][6]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-FLT3 antibody.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for BPR1J-097 in the MV4-11 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), which lead to constitutive activation of the FLT3 signaling pathway and are associated with a poor prognosis.[1][2] The MV4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, is homozygous for the FLT3-ITD mutation and serves as a critical in vitro model for studying FLT3-ITD positive AML.
BPR1J-097 is a novel and potent small molecule inhibitor of FLT3 kinase.[1][3] It has demonstrated significant anti-proliferative and pro-apoptotic activity in AML cell lines harboring the FLT3-ITD mutation, such as MV4-11.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the MV4-11 cell line to study its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In FLT3-ITD positive cells like MV4-11, the constitutive activation of FLT3 leads to the downstream phosphorylation and activation of signaling pathways crucial for cell survival and proliferation, most notably the STAT5 pathway. This compound blocks the autophosphorylation of FLT3, thereby inhibiting the subsequent phosphorylation of STAT5.[1][2] This disruption of the FLT3/STAT5 signaling axis ultimately leads to the induction of apoptosis, characterized by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[1]
Data Presentation
| Parameter | Cell Line | Value | Reference |
| GC50 (50% Growth Inhibition) | MV4-11 | 46 ± 14 nM | [1][2] |
| IC50 (FLT3 Kinase Inhibition) | - | 1 - 10 nM | [1][2] |
| Apoptosis Induction | MV4-11 | Evident at 100 nM (48h) | [1] |
Experimental Workflow
References
Application Notes and Protocols: BPR1J-097 in MOLM-13 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML).[1][2] The MOLM-13 cell line, established from a patient with AML, harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, making it a valuable in vitro and in vivo model for studying FLT3-driven AML and for evaluating the efficacy of targeted inhibitors like this compound.[2][3] This document provides detailed application notes and protocols for utilizing the this compound MOLM-13 xenograft model in preclinical research.
In Vitro Efficacy of this compound
This compound demonstrates potent inhibitory activity against FLT3 kinase and the proliferation of FLT3-driven AML cell lines.
| Parameter | Cell Line | Value | Reference |
| FLT3 Kinase Activity IC50 | - | 1 - 10 nM | [1][2] |
| Growth Inhibition GC50 | MOLM-13 | 21 ± 7 nM | [1][2] |
| Growth Inhibition GC50 | MV4-11 | 46 ± 14 nM | [1][2] |
Signaling Pathway Inhibition
This compound exerts its anti-leukemic effect by inhibiting the FLT3 signaling pathway. This leads to the suppression of downstream signaling molecules, such as Signal Transducer and Activator of Transcription 5 (STAT5), which are crucial for the proliferation and survival of leukemia cells.[1][2] Inhibition of this pathway by this compound ultimately triggers apoptosis in FLT3-driven AML cells.[1][2]
Caption: this compound inhibits FLT3-ITD, leading to reduced STAT5 phosphorylation and apoptosis.
MOLM-13 Xenograft Model Protocol
This protocol outlines the establishment and use of the MOLM-13 subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Cell Culture and Preparation
-
Cell Line: MOLM-13 (human acute myeloid leukemia).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Prior to implantation, harvest MOLM-13 cells during the logarithmic growth phase.
-
Cell Viability: Ensure cell viability is greater than 90% using a trypan blue exclusion assay.
-
Cell Suspension: Resuspend the cells in a sterile solution, such as a mixture of Matrigel and serum-free media, at the desired concentration.[3]
Xenograft Implantation
-
Animal Model: Use immunodeficient mice, such as athymic nude or NOD/SCID mice, aged 6-8 weeks.
-
Implantation Site: Subcutaneously inject the prepared MOLM-13 cell suspension into the flank of each mouse.
-
Injection Volume and Cell Number: The typical injection volume is 100-200 µL, containing 1 x 10^6 to 5 x 10^6 MOLM-13 cells.[3]
Tumor Growth Monitoring and Drug Administration
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size, typically around 100-200 mm³.[4]
-
Drug Formulation: Prepare this compound in a suitable vehicle for administration.
-
Administration Route and Dosing: Administer this compound intravenously (i.v.). A clear dose-dependent anti-tumor effect has been observed with doses of 10 mg/kg and 25 mg/kg.[4]
-
Dosing Schedule: A typical dosing schedule involves daily injections for a specified number of cycles. For example, two cycles of daily administration.[4]
-
Control Group: Include a control group of mice that receives the vehicle only.
Endpoint and Data Analysis
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition.
-
Tumor Regression: In some cases, significant tumor regression may be observed.[2]
-
Data Presentation: Plot the mean tumor volume ± SEM for each treatment group over time.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the anti-tumor effects compared to the control group.
In Vivo Efficacy of this compound in MOLM-13 Xenograft Model
This compound has demonstrated significant, dose-dependent anti-tumor activity in the MOLM-13 xenograft model.[1][4]
| Treatment Group | Dose | Route | Outcome | Reference |
| This compound | 10 mg/kg | i.v. | Dose-dependent anti-tumor effect | [4] |
| This compound | 25 mg/kg | i.v. | Tumor growth cessation and significant tumor shrinkage, even in large tumors (>2000 mm³) | [2][4] |
| Vehicle Control | - | i.v. | Continued tumor growth | [4] |
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound efficacy in the MOLM-13 xenograft model.
References
Application Notes: Flow Cytometry Analysis of BPR1J-097-Induced Apoptosis and Cell Cycle Arrest in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and survival. This compound has been shown to effectively inhibit FLT3 kinase activity, including the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, thereby blocking downstream signaling pathways and inducing apoptosis in FLT3-driven AML cells.[1] These application notes provide detailed protocols for utilizing flow cytometry to quantify the effects of this compound on apoptosis and cell cycle progression in AML cell lines, such as MOLM-13 and MV4-11.
Mechanism of Action
This compound exerts its anti-leukemic activity by targeting the constitutively active FLT3 receptor. This inhibition blocks the phosphorylation of FLT3 and its downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5).[1] The disruption of the FLT3-STAT5 signaling cascade ultimately leads to the induction of apoptosis.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of AML cell lines treated with this compound. The data is illustrative and based on typical results observed with potent FLT3 inhibitors in relevant AML cell models.
Table 1: Apoptosis Induction in AML Cell Lines Treated with this compound for 48 hours
| Cell Line | Treatment Concentration (nM) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| MOLM-13 | 0 (Vehicle) | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |
| 10 | 15.2 ± 2.1 | 8.5 ± 1.2 | 23.7 ± 3.3 | |
| 50 | 35.8 ± 4.5 | 18.2 ± 2.7 | 54.0 ± 7.2 | |
| 100 | 52.1 ± 6.3 | 25.4 ± 3.1 | 77.5 ± 9.4 | |
| MV4-11 | 0 (Vehicle) | 4.2 ± 0.9 | 2.8 ± 0.6 | 7.0 ± 1.5 |
| 10 | 12.7 ± 1.8 | 7.1 ± 1.0 | 19.8 ± 2.8 | |
| 50 | 30.5 ± 3.9 | 15.6 ± 2.1 | 46.1 ± 6.0 | |
| 100 | 48.9 ± 5.8 | 22.3 ± 2.9 | 71.2 ± 8.7 |
Table 2: Cell Cycle Analysis of AML Cell Lines Treated with this compound for 24 hours
| Cell Line | Treatment Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| MOLM-13 | 0 (Vehicle) | 45.3 ± 3.2 | 38.1 ± 2.5 | 16.6 ± 1.9 | 2.1 ± 0.4 |
| 10 | 55.8 ± 4.1 | 25.4 ± 2.1 | 18.8 ± 1.5 | 5.7 ± 0.8 | |
| 50 | 68.2 ± 5.3 | 15.1 ± 1.8 | 16.7 ± 1.4 | 12.4 ± 1.5 | |
| 100 | 75.1 ± 6.0 | 8.7 ± 1.1 | 16.2 ± 1.3 | 25.3 ± 2.8 | |
| MV4-11 | 0 (Vehicle) | 48.1 ± 3.5 | 35.2 ± 2.8 | 16.7 ± 2.0 | 2.5 ± 0.5 |
| 10 | 58.9 ± 4.5 | 23.8 ± 2.2 | 17.3 ± 1.6 | 6.1 ± 0.9 | |
| 50 | 70.4 ± 5.8 | 13.5 ± 1.6 | 16.1 ± 1.5 | 14.8 ± 1.8 | |
| 100 | 78.3 ± 6.5 | 7.2 ± 0.9 | 14.5 ± 1.2 | 28.9 ± 3.1 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in AML cells following treatment with this compound using Annexin V-FITC and PI staining, followed by flow cytometry.
Materials:
-
This compound
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture MOLM-13 or MV4-11 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 48 hours. Include a vehicle control (DMSO).
-
-
Cell Harvesting and Washing:
-
Harvest the cells by transferring the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire at least 10,000 events per sample.
-
Use appropriate compensation controls for FITC and PI.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of AML cells treated with this compound.
Materials:
-
This compound
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
PBS
-
Cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in Protocol 1, but for a 24-hour duration.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 20,000 events per sample.
-
Use a linear scale for the PI signal to properly resolve the G0/G1, S, and G2/M peaks.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
Visualizations
Caption: FLT3-STAT5 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Apoptosis Analysis.
Caption: Experimental Workflow for Cell Cycle Analysis.
References
Application Notes and Protocols for Studying FLT3 Signaling with BPR1J-097
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival.
BPR1J-097 is a novel and potent small-molecule inhibitor of FLT3 kinase.[1][3] It has demonstrated significant efficacy in preclinical models of AML by selectively targeting both wild-type and mutated forms of FLT3, thereby inhibiting downstream signaling pathways and inducing apoptosis in FLT3-dependent cancer cells.[1][4] These application notes provide detailed protocols and quantitative data for utilizing this compound as a tool to investigate FLT3 signaling in both biochemical and cellular contexts.
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound against FLT3 and other kinases, as well as its anti-proliferative effects on various leukemia cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][4]
| Kinase Target | IC₅₀ (nM) |
| FLT3 (Wild-Type) | 11 ± 7 |
| FLT3-ITD | 1 - 10 |
| FLT3-D835Y | ~10 |
| Aurora A | 340 |
| Aurora B | 876 |
Table 2: Cellular Anti-proliferative Activity of this compound [1][4]
| Cell Line | FLT3 Status | GC₅₀ (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
| RSV4;11 | FLT3 Independent | > 1000 |
| U937 | FLT3 Independent | > 1000 |
| K562 | FLT3 Independent | > 1000 |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of FLT3. In cells with activating FLT3 mutations, this leads to the blockade of autophosphorylation of the FLT3 receptor and subsequent inhibition of downstream signaling cascades, most notably the STAT5 pathway. The inhibition of these pro-survival signals ultimately triggers apoptosis in FLT3-dependent leukemia cells.
Figure 1: this compound inhibits the FLT3-STAT5 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on FLT3 signaling.
In Vitro FLT3 Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human FLT3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
96-well white opaque assay plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the FLT3 enzyme, the MBP substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Workflow for the in vitro FLT3 kinase inhibition assay.
Cellular FLT3 Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of this compound to inhibit FLT3 autophosphorylation and the phosphorylation of its downstream target, STAT5, in intact cells.
Materials:
-
FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed MV4-11 or MOLM-13 cells in culture plates and allow them to grow to the desired density.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein and loading control.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth and viability of leukemia cell lines.
Materials:
-
FLT3-dependent (MOLM-13, MV4-11) and FLT3-independent (U937, K562) cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
96-well clear-bottom tissue culture plates
Procedure:
-
Seed the cells at an appropriate density in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GC₅₀ (50% growth concentration) value.
Apoptosis Assay (Caspase-3 Cleavage)
This protocol determines if the growth inhibition observed is due to the induction of apoptosis.
Materials:
-
FLT3-dependent AML cell lines (e.g., MOLM-13)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies: anti-cleaved caspase-3, anti-caspase-3, anti-PARP
-
HRP-conjugated secondary antibodies
-
Western blotting materials as described in Protocol 2.
Procedure:
-
Treat MOLM-13 cells with different concentrations of this compound (e.g., 0, 10, 100 nM) for 48 hours.
-
Harvest and lyse the cells.
-
Perform Western blotting as described in Protocol 2.
-
Probe the membranes with antibodies against cleaved caspase-3 and cleaved PARP to detect markers of apoptosis. An increase in the cleaved forms of these proteins indicates the induction of apoptosis.
Conclusion
This compound is a valuable research tool for investigating the role of FLT3 signaling in normal and malignant hematopoiesis. Its high potency and selectivity make it suitable for a range of in vitro and cell-based assays to dissect the molecular mechanisms driven by FLT3 and to evaluate the efficacy of FLT3-targeted therapies. The protocols provided herein offer a foundation for researchers to explore the multifaceted effects of FLT3 inhibition.
References
- 1. This compound, a novel FLT3 kinase inhibitor, exerts potent inhibitory activity against AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving bpr1j-097 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of BPR1J-097, a potent FLT3 inhibitor. Our resources include troubleshooting guides and frequently asked questions to ensure the stability and effectiveness of this compound in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and application of this compound in solution.
Issue 1: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer or Cell Culture Media
-
Question: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS) or cell culture medium. How can I prevent this?
-
Answer: This is a common issue for poorly water-soluble compounds like many kinase inhibitors. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Surfactant: For in vitro biochemical assays, a non-ionic surfactant such as Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01%) can help to maintain the solubility of the compound.
-
Formulation with Solubilizing Agents: For animal studies, co-solvents and other excipients are often necessary. A common formulation for poorly soluble kinase inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline. The optimal ratio needs to be determined empirically.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock in a small volume of ethanol, and then add this solution to the aqueous buffer while vortexing.
-
Warm the Aqueous Solution: Gently warming the aqueous buffer or media to 37°C before adding the this compound stock can sometimes improve solubility.
-
Issue 2: Loss of this compound Activity Over Time in Solution
-
Question: I've noticed that the inhibitory effect of my this compound working solution seems to decrease over a few days, even when stored at 4°C. What could be the cause and how can I address it?
-
Answer: The stability of this compound in aqueous solutions at 4°C for extended periods is not well-documented. The loss of activity could be due to degradation or adsorption to plasticware.
-
Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.
-
Storage of Stock Solutions: As per supplier recommendations, this compound in DMSO is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] Adhere to these storage conditions to maintain the integrity of your stock.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Use Low-Binding Tubes and Plates: To minimize loss due to adsorption, use low-protein-binding polypropylene tubes and plates for preparing and storing your this compound solutions.
-
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
-
Solid this compound should be stored at -20°C.
2. What is the recommended solvent for preparing this compound stock solutions?
-
Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 10 mM.
3. What is the stability of this compound in DMSO stock solutions?
4. Can I dissolve this compound directly in aqueous buffers like PBS or in cell culture media?
-
It is not recommended to dissolve this compound directly in aqueous solutions due to its poor water solubility. A concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous medium.
5. What is the mechanism of action of this compound?
-
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). It targets the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets and thereby inhibiting cell proliferation and survival in cells with activating FLT3 mutations.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₈N₆O₃S |
| Molecular Weight | 516.61 g/mol |
| Appearance | White to off-white solid |
| Solubility (DMSO) | ≥ 10 mM |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, low-binding polypropylene microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.5166 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile, low-binding polypropylene tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, ensure the final DMSO concentration in the culture medium does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution. It is recommended to add the this compound solution to the medium while gently vortexing to ensure rapid mixing.
-
-
Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visualizations
Caption: this compound inhibits the FLT3 signaling pathway.
Caption: Troubleshooting workflow for this compound stability.
References
Technical Support Center: Navigating Resistance to FLT3 Inhibitors
A Note to Researchers: Initial inquiries regarding resistance mechanisms specific to BPR1J-097, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, did not yield specific data in the public domain. Consequently, this technical support resource focuses on the broader, well-documented field of resistance to FLT3 inhibitors. The principles and mechanisms detailed herein are foundational to the class of FLT3 inhibitors and provide a robust framework for understanding and troubleshooting resistance in experimental settings.
This technical support center is designed for researchers, scientists, and drug development professionals to understand, identify, and address potential resistance to FLT3 inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of resistance observed with FLT3 inhibitors?
Resistance to FLT3 inhibitors is generally classified into two main categories:
-
Primary Resistance: This refers to the inherent lack of response of cancer cells to an FLT3 inhibitor from the beginning of the treatment.
-
Acquired Resistance: This develops in cancer cells that were initially sensitive to the inhibitor but become resistant after a period of exposure.
Q2: What are "on-target" resistance mechanisms to FLT3 inhibitors?
On-target resistance mechanisms involve genetic alterations within the FLT3 gene itself, which prevent the inhibitor from effectively binding to its target. The most prevalent on-target mechanism is the acquisition of secondary point mutations in the tyrosine kinase domain (TKD) of the FLT3 receptor. These mutations can lock the receptor in its active conformation, thereby reducing the binding affinity of certain types of inhibitors.[1]
Q3: What are the principal "off-target" resistance mechanisms?
Off-target resistance occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on FLT3 signaling for survival and proliferation.[1] Key off-target mechanisms include:
-
Activation of the RAS/MAPK Pathway: Acquired mutations in genes such as NRAS are a frequent finding in patients who have developed resistance to FLT3 inhibitors.[1][2][3]
-
Upregulation of Bypass Kinases: The overexpression and activation of other receptor tyrosine kinases, like AXL, can provide an alternative route for cell survival signaling.[4]
-
Activation of Pro-Survival Signaling: Increased expression of kinases like PIM-1 can promote cell survival by upregulating anti-apoptotic proteins.[1][4]
-
Microenvironment-Mediated Resistance: Bone marrow stromal cells can secrete growth factors, such as Fibroblast Growth Factor 2 (FGF2), which can activate alternative signaling pathways in leukemia cells and confer resistance.[1][5]
Troubleshooting Guides
Scenario 1: A FLT3-mutated acute myeloid leukemia (AML) cell line demonstrates decreased sensitivity to a type II FLT3 inhibitor (e.g., quizartinib, sorafenib) following extended culture.
-
Potential Cause: The cell line may have acquired a secondary mutation in the FLT3 tyrosine kinase domain (TKD), particularly at the D835 residue.[1][6][7] Type II inhibitors preferentially bind to the inactive conformation of the FLT3 kinase. Mutations at the D835 position can stabilize the active conformation, thereby preventing the binding of these inhibitors.[8]
-
Troubleshooting Strategy:
-
Genetic Analysis: Sequence the FLT3 gene of the resistant cell line to screen for secondary mutations, with a focus on the TKD.
-
Alternative Inhibition: Consider testing a type I FLT3 inhibitor (e.g., gilteritinib, crenolanib), as these agents bind to the active conformation of the kinase and may retain efficacy against D835-mutated cells.[5]
-
Pathway Analysis: Employ western blotting to assess the phosphorylation status of key downstream signaling proteins (e.g., ERK, AKT) to probe for the activation of potential bypass pathways.
-
Scenario 2: A patient-derived xenograft (PDX) model with a FLT3-ITD mutation initially responds to gilteritinib (a type I inhibitor) but subsequently relapses.
-
Potential Cause:
-
Clonal Evolution: The relapsed tumor may have developed new driver mutations, for instance in NRAS, which activate bypass signaling cascades.[3]
-
Subclone Selection: The initial tumor may have been composed of heterogeneous cell populations, and the FLT3 inhibitor may have eradicated the FLT3-dependent clones, allowing for the expansion of a pre-existing subclone that does not rely on FLT3 signaling.[3]
-
Gatekeeper Mutation: While less frequent, the acquisition of a mutation at the F691 "gatekeeper" residue of FLT3 can confer broad resistance to a range of FLT3 inhibitors.[1][3]
-
-
Troubleshooting Strategy:
-
Genomic Profiling: Conduct next-generation sequencing (NGS) on the relapsed tumor and compare the mutational landscape to the pre-treatment sample to identify newly acquired mutations and shifts in clonal dynamics.
-
Signaling Pathway Investigation: Perform proteomic or phosphoproteomic analysis on the relapsed tumor tissue to identify upregulated or activated signaling pathways.
-
Rational Combination Therapy: Based on the identified resistance mechanism, explore the efficacy of combining the FLT3 inhibitor with an agent that targets the activated bypass pathway (e.g., a MEK inhibitor in the case of an NRAS mutation).
-
Data Summary
Table 1: Key Secondary FLT3 Mutations and Associated Inhibitor Resistance
| Mutation | Location | Associated Inhibitor Resistance | References |
| D835Y/V/H | Tyrosine Kinase Domain 2 (TKD2) | Quizartinib, Sorafenib | [1][6][7] |
| Y842C/H | Tyrosine Kinase Domain 2 (TKD2) | Sorafenib, Quizartinib | [1][9][10] |
| F691L | "Gatekeeper" Residue | Quizartinib, Sorafenib, Gilteritinib | [1][3][10] |
Table 2: Observed Frequencies of Gilteritinib Resistance Mechanisms in a Clinical Study
| Resistance Mechanism | Frequency in Cohort | Reference |
| Loss of FLT3 mutation with concurrent acquisition of RAS/MAPK pathway mutations | 12.2% (5 of 41 patients) | [1] |
| Acquired NRAS mutations | A common mechanism of resistance | [3] |
| Acquired FLT3 F691L mutation | Identified in 3 patients at the time of disease progression | [3] |
Experimental Methodologies
1. Overview of a Protocol for Identifying Acquired Mutations in FLT3
A common method to identify acquired point mutations in the FLT3 gene from resistant cell lines or patient samples involves a cDNA-based sequencing approach.[11]
-
RNA Isolation and cDNA Synthesis: Extract total RNA from the resistant cells and synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: Utilize primers specific to the tyrosine kinase domain (TKD) of the FLT3 gene to amplify this region from the synthesized cDNA.
-
DNA Sequencing: Subject the amplified PCR product to Sanger sequencing or next-generation sequencing to determine the precise DNA sequence.
-
Comparative Analysis: Compare the obtained sequence with that from the parental (non-resistant) cell line or a pre-treatment patient sample to confirm the acquired nature of any identified mutations.
2. Overview of a Protocol for Determining Drug Sensitivity via Cell Proliferation Assays
Cell proliferation assays are fundamental for quantifying the potency of a drug by determining its half-maximal inhibitory concentration (IC50).
-
Cell Plating: Seed cells at a predetermined density into a 96-well microplate.
-
Drug Application: Expose the cells to a range of concentrations of the FLT3 inhibitor, typically in a serial dilution format.
-
Incubation: Culture the cells for a specified duration (e.g., 48 to 72 hours).
-
Viability Measurement: Quantify the number of viable cells in each well using a metabolic assay (e.g., MTS) or a luminescence-based assay that measures ATP content.
-
IC50 Determination: Plot the cell viability as a function of drug concentration and fit the data to a non-linear regression model to calculate the IC50 value.
3. Overview of a Protocol for Analyzing Downstream Signaling Pathways by Western Blotting
Western blotting is a widely used technique to detect and quantify the activation state (i.e., phosphorylation) of specific proteins within signaling cascades.
-
Protein Extraction: Lyse the cells in a buffer supplemented with phosphatase and protease inhibitors to preserve the in vivo phosphorylation status of the proteins.
-
Protein Quantification: Measure the total protein concentration of each cell lysate to ensure equal loading onto the gel.
-
Gel Electrophoresis and Protein Transfer: Separate the proteins based on their molecular weight using SDS-PAGE and then transfer them to a solid support membrane (e.g., PVDF).
-
Immunodetection: Incubate the membrane with primary antibodies that specifically recognize the phosphorylated and total forms of the target proteins (e.g., phospho-FLT3, total FLT3, phospho-ERK, total ERK).
-
Visualization: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to generate a signal that can be captured and quantified.
Diagrammatic Representations
Figure 1: Overview of FLT3 signaling and associated resistance mechanisms.
Figure 2: A generalized experimental workflow for investigating resistance to FLT3 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Sorafenib treatment of FLT3-ITD(+) acute myeloid leukemia: favorable initial outcome and mechanisms of subsequent nonresponsiveness associated with the emergence of a D835 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations of FLT3/ITD confer resistance to multiple tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing BPR1J-097 Concentration for Apoptosis Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of the novel small molecule inhibitor, BPR1J-097, for apoptosis assays. The following information offers a general framework for determining optimal experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an apoptosis assay?
A1: For a novel compound like this compound, it is recommended to start with a broad range of concentrations to determine its cytotoxic effects. A common approach is to perform a dose-response experiment with concentrations ranging from 1 µM to 1 mM.[1] Based on preliminary studies with other small molecule inhibitors, testing initial concentrations of 10 µM and 100 µM can also be an effective starting point.[1]
Q2: How do I determine the optimal incubation time for this compound treatment?
A2: The optimal incubation time can vary depending on the cell type and the mechanism of action of this compound. It is advisable to perform a time-course experiment. A typical time course could involve treating cells for 24, 48, and 72 hours and then assessing apoptosis.[1]
Q3: What is an IC50 value, and why is it important for my apoptosis assay?
A3: The IC50 (Half-Maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[2][3] Determining the IC50 of this compound for cell viability is a crucial first step. This value helps in selecting a relevant concentration range for apoptosis assays, which is typically around the IC50 value.
Q4: What are the essential controls to include in my experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells maintained in culture medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[1] The final concentration of DMSO should typically be kept constant at 0.1%.[1]
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to confirm that the apoptosis detection method is working correctly.
Q5: Which apoptosis assay should I use?
A5: The choice of assay depends on the specific stage of apoptosis you want to detect. Common assays include:
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.[2]
-
Caspase Activity Assays: Measure the activity of key apoptosis-related enzymes like caspase-3, -8, and -9.[4][5][6]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in apoptosis observed. | Concentration of this compound is too low. | Increase the concentration of this compound. Perform a dose-response experiment to find the optimal concentration. |
| Incubation time is too short. | Increase the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration.[1] | |
| The cell line is resistant to this compound-induced apoptosis. | Try a different cell line. Consider using a positive control for apoptosis induction to ensure the assay is working. | |
| High levels of necrosis instead of apoptosis. | Concentration of this compound is too high, leading to toxicity. | Decrease the concentration of this compound. High concentrations of some compounds can induce necrosis rather than apoptosis.[3] |
| The compound is inherently necrotic at active concentrations. | Evaluate earlier time points to detect apoptosis before the onset of necrosis. | |
| High background in the negative/vehicle control. | The vehicle (e.g., DMSO) is toxic to the cells at the concentration used. | Reduce the final concentration of the vehicle. Ensure the vehicle concentration is consistent across all treatments.[1] |
| Cells are overgrown or unhealthy. | Ensure optimal cell culture conditions and use cells at a consistent confluency. | |
| Inconsistent results between experiments. | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency for each experiment. |
| Variability in this compound preparation. | Prepare fresh stock solutions of this compound and ensure thorough mixing before diluting to the final concentration. |
Experimental Protocols
Protocol: Determining IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (based on the IC50 value), a vehicle control, and a positive control for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Generic signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for apoptosis assays.
References
- 1. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]
- 2. scialert.net [scialert.net]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Induction of apoptosis and activation of interleukin 1beta-converting enzyme/Ced-3 protease (caspase-3) and c-Jun NH2-terminal kinase 1 by benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
Technical Support Center: BPR1J-097 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BPR1J-097 in in vivo experiments. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during preclinical efficacy studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel and potent kinase inhibitor that primarily targets Fms-like tyrosine kinase 3 (FLT3). Activating mutations of FLT3 are a significant driver in the pathogenesis of acute myeloid leukemia (AML), making FLT3 an important therapeutic target. By inhibiting FLT3, this compound aims to block the downstream signaling pathways that promote the proliferation and survival of leukemia cells.
Caption: Hypothesized signaling pathway of this compound.
Q2: I am not observing the expected tumor growth inhibition in my xenograft model. What are the potential reasons?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Stability and Formulation: Ensure that this compound is properly formulated and stored. Was the compound fully dissolved? Was a fresh formulation used for each administration?
-
Dosing and Administration: Verify the dose calculations and the route of administration. Was the compound administered consistently at the correct volume and schedule?
-
Animal Model: Confirm that the chosen cell line or patient-derived xenograft (PDX) model harbors an FLT3 mutation that is sensitive to this compound.
-
Pharmacokinetics: The compound may not be reaching sufficient concentrations in the plasma or at the tumor site.
Caption: Troubleshooting logic for lack of in vivo efficacy.
Q3: What are the reported pharmacokinetic parameters of this compound?
Pharmacokinetic studies in rats provide some initial data on the compound's profile.
| Parameter | Value (Unit) |
| Dose (i.v.) | 3.4 mg/kg |
| C₀ | 4.8 ± 0.5 µg/mL |
| AUC₀₋t | 2.1 ± 0.2 µg*h/mL |
| t₁/₂ | 1.3 ± 0.2 h |
| CL | 1.6 ± 0.1 L/h/kg |
| Vdss | 2.8 ± 0.3 L/kg |
| Data from a study in Sprague-Dawley rats.[1][2] |
Q4: Can you provide a general protocol for an in vivo efficacy study with this compound?
The following is a representative protocol for a subcutaneous xenograft model. This should be adapted based on the specific cell line and experimental goals.
Caption: General experimental workflow for in vivo efficacy.
Detailed Experimental Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
FLT3-mutant human AML cell line (e.g., MOLM-13)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture AML cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or a mixture with Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Dosing: Prepare a fresh formulation of this compound in the vehicle at the desired concentration. Administer the compound and vehicle control daily via the appropriate route (e.g., oral gavage).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if significant weight loss or other signs of distress are observed.
-
Analysis: Excise tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).
Disclaimer: This technical support center provides general guidance. Researchers should adapt protocols and troubleshooting strategies to their specific experimental conditions and consult relevant literature.
References
minimizing cytotoxicity of bpr1j-097 in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of BPR1J-097 in primary cells.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our primary cells even at low concentrations of this compound. What could be the reason?
A1: High cytotoxicity at low concentrations can be due to several factors. Primary cells are often more sensitive to chemical treatments than immortalized cell lines.[1] Ensure that the recommended concentration range for your specific primary cell type is being used. Off-target effects of the compound or the cellular stress response in primary cells could also contribute to increased sensitivity. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your experiments.
Q2: There is significant variability in cytotoxicity between different batches of primary cells. How can we minimize this?
A2: Batch-to-batch variability is a common challenge with primary cells due to genetic differences between donors and variations in cell isolation and culture conditions.[2][3] To minimize this, it is crucial to use cells from the same passage number, standardize cell seeding density, and ensure consistent media volume and composition.[3] Whenever possible, use cells from a single donor for a complete set of experiments. Implementing rigorous quality control checks for each new batch of cells, such as viability and marker expression, can also help ensure consistency.
Q3: How can we be sure that the observed cytotoxicity is due to this compound and not the solvent (e.g., DMSO)?
A3: A vehicle control is essential in every experiment. This control should consist of primary cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[3] If you observe significant cell death in the vehicle control group, the solvent concentration may be too high. It is recommended to keep the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.
Q4: Can the choice of cytotoxicity assay influence the results with this compound?
A4: Yes, the choice of assay can impact the interpretation of cytotoxicity. Assays like the MTT assay measure metabolic activity, which may not always directly correlate with cell death.[4] For instance, a compound might inhibit proliferation without causing cell death, which would appear as a reduction in signal in an MTT assay.[5] It is advisable to use multiple assays that measure different endpoints, such as a membrane integrity assay (e.g., LDH release) and a direct measure of apoptosis (e.g., caspase activity or Annexin V staining), to get a comprehensive understanding of the cytotoxic effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background cytotoxicity in untreated control cells | Poor primary cell quality or handling | Ensure proper thawing, seeding, and maintenance of primary cells.[3] Use early passage cells whenever possible.[3] |
| Contamination (bacterial, fungal, or mycoplasma) | Regularly check cultures for signs of contamination. Use appropriate antibiotics/antifungals if necessary, but be aware that some can affect primary cell growth.[6][7] | |
| Inconsistent IC50 values for this compound | Variation in cell seeding density | Use a consistent cell number for all experiments. Perform cell counts carefully before seeding. |
| Differences in treatment duration | Adhere to a standardized incubation time with this compound for all comparative experiments. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill outer wells with sterile PBS or media. | |
| This compound appears less potent in primary cells compared to cancer cell lines | Inherent resistance of primary cells | This is an expected outcome for many targeted therapies. Primary cells often have more robust defense mechanisms. |
| Suboptimal compound concentration | Perform a wide-range dose-response curve to identify the effective concentration range for your primary cell type. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Primary and Cancer Cell Lines
The following table illustrates the potential differential cytotoxicity of this compound. Note that primary cells may exhibit higher sensitivity (lower IC50) compared to some cancer cell lines.
| Cell Type | Description | Hypothetical IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Primary Endothelial Cells | 0.5 |
| Normal Human Dermal Fibroblasts (NHDF) | Primary Fibroblasts | 1.2 |
| MCF-7 | Breast Cancer Cell Line | 5.8 |
| A549 | Lung Cancer Cell Line | 8.3 |
Experimental Protocols
Protocol: Assessing Cytotoxicity using a Resazurin-Based Assay
This protocol outlines a common method for determining the cytotoxicity of this compound in primary cells.
-
Cell Seeding:
-
Harvest and count primary cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a 10X resazurin solution in sterile PBS.
-
Add 10 µL of the 10X resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for troubleshooting this compound cytotoxicity.
Caption: Generic apoptosis signaling pathway.
References
- 1. Comparison of primary and passaged tumor cell cultures and their application in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. kosheeka.com [kosheeka.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promocell.com [promocell.com]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BPR1J-097 Combination Therapy Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BPR1J-097 in combination therapies, with a focus on its synergistic interaction with the HDAC inhibitor Vorinostat (SAHA) in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining the FLT3 inhibitor this compound with the HDAC inhibitor Vorinostat (SAHA)?
A1: The combination of a selective FLT3 inhibitor like this compound with an HDAC inhibitor such as Vorinostat is based on the potential for synergistic anti-leukemic effects.[1][2] Research on a structurally related compound, BPR1J-340, has shown that this combination can synergistically induce apoptosis in FLT3-ITD positive AML cells.[1] The proposed mechanism involves the downregulation of the anti-apoptotic protein Mcl-1.[1]
Q2: What are the known IC50 values for this compound and its analogues?
A2: this compound is a potent FLT3 inhibitor with an IC50 of approximately 11 ± 7 nM against FLT3 and 3 nM against the FLT3-D835Y mutant. A closely related analogue, BPR1J-340, exhibits an IC50 of approximately 25 nM in biochemical kinase assays and a growth inhibitory GC50 of around 5 nM in cellular proliferation assays.[1][3]
Q3: How can I determine if the combination of this compound and Vorinostat is synergistic in my cell line?
A3: Synergy can be quantitatively assessed using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. You will need to perform dose-response experiments for each drug individually and in combination to calculate the CI.
Q4: What are potential mechanisms of resistance to this compound?
A4: While specific resistance mutations for this compound have not been extensively documented in the provided search results, resistance to FLT3 inhibitors in general can occur through on-target secondary mutations in the FLT3 gene or through the activation of alternative signaling pathways that bypass the need for FLT3 signaling.
Q5: What are the potential off-target effects of Vorinostat that I should be aware of?
A5: Vorinostat is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC enzymes.[4] This can lead to a wide range of cellular effects beyond histone acetylation, including the acetylation of non-histone proteins.[4] Common side effects observed in clinical settings include fatigue, diarrhea, nausea, and thrombocytopenia.[5] In vitro, it can induce reactive oxygen species and DNA damage in AML cells.[6]
Troubleshooting Guides
Problem 1: High variability in cell viability assays (e.g., MTT assay) when testing the combination.
-
Possible Cause 1: Drug Solubility and Stability.
-
Solution: Ensure that both this compound and Vorinostat are fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh drug dilutions for each experiment, as the stability of the compounds in aqueous solutions over time may vary. Published data on similar HDAC inhibitors suggests that their solubility can be pH-dependent.[7]
-
-
Possible Cause 2: Uneven Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding into 96-well plates. Mix the cell suspension gently but thoroughly between pipetting steps to prevent cell clumping and ensure an equal number of cells are seeded in each well.
-
-
Possible Cause 3: Edge Effects in 96-well Plates.
-
Solution: To minimize evaporation from the outer wells of the plate, which can concentrate the drugs and affect cell growth, fill the peripheral wells with sterile PBS or culture medium without cells. Do not use these wells for experimental data points.
-
Problem 2: Inconsistent or non-reproducible synergy (Combination Index values fluctuate between experiments).
-
Possible Cause 1: Suboptimal Drug Ratio.
-
Solution: The synergistic effect of a drug combination can be highly dependent on the ratio of the two drugs. Perform a checkerboard assay with a wide range of concentrations for both this compound and Vorinostat to identify the optimal synergistic ratio for your specific cell line.
-
-
Possible Cause 2: Cell Line Heterogeneity.
-
Solution: The genetic and phenotypic heterogeneity of your cancer cell line can lead to variable responses. Ensure you are using a consistent passage number of your cells and periodically perform cell line authentication.
-
-
Possible Cause 3: Inaccurate IC50 Determination.
-
Solution: The calculation of the Combination Index is highly dependent on the accurate determination of the IC50 values for the individual drugs. Ensure that your dose-response curves for single-agent treatments are robust, with a sufficient number of data points around the IC50 value.
-
Problem 3: Unexpectedly high cytotoxicity in control cells treated with drug vehicle (e.g., DMSO).
-
Possible Cause 1: High Concentration of Vehicle.
-
Solution: Ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%).
-
-
Possible Cause 2: Contamination of Vehicle or Media.
-
Solution: Use sterile, high-quality DMSO and culture reagents. Filter-sterilize all solutions to prevent bacterial or fungal contamination, which can impact cell viability.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and its Analogue BPR1J-340
| Compound | Target | Assay Type | Cell Line | IC50 / GC50 (nM) |
| This compound | FLT3 | Biochemical | - | 11 ± 7 |
| This compound | FLT3-D835Y | Biochemical | - | 3 |
| BPR1J-340 | FLT3 | Biochemical | - | ~25 |
| BPR1J-340 | - | Cellular Proliferation | MOLM-13 | ~5 |
Data for BPR1J-340 is presented as a close analogue to this compound.[1][3]
Experimental Protocols
Cell Viability (MTT) Assay for Combination Synergy
This protocol is adapted from standard MTT assay procedures.[8][9][10][11]
Materials:
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AML cell line (e.g., MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
This compound and Vorinostat (SAHA)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells at a density of 1 x 10^5 cells/mL in a 96-well plate (100 µL/well).
-
Prepare serial dilutions of this compound and Vorinostat in culture medium. For combination studies, prepare dilutions of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response data.
Western Blot Analysis of FLT3 Signaling Pathway
This protocol provides a general framework for analyzing the phosphorylation status of FLT3 and downstream signaling proteins.[12][13][14]
Materials:
-
AML cells treated with this compound and/or Vorinostat
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
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Nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-Mcl-1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
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Quantify the band intensities and normalize to a loading control like Actin.
Visualizations
References
- 1. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors for leukemia treatment: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorinostat induces reactive oxygen species and DNA damage in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of BPR1J-097 and Sorafenib for the Treatment of FLT3-ITD Acute Myeloid Leukemia
For Immediate Release
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) characterized by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, two prominent inhibitors, BPR1J-097 and Sorafenib, have emerged as subjects of significant research. This guide provides a comprehensive, data-driven comparison of their performance, drawing upon key preclinical experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Performance Comparison
| Parameter | This compound | Sorafenib | Reference |
| FLT3 Kinase Inhibition (IC50) | 1-10 nM | Not explicitly stated in direct comparison, but effective in nM range | [1][2] |
| Cell Growth Inhibition (GC50) | MOLM-13: 21 ± 7 nM MV4-11: 46 ± 14 nM | Not explicitly stated in direct comparison | [1] |
| In Vivo Efficacy | Significant tumor regression in MOLM-13 and MV4-11 xenograft models.[1] | Prolonged survival in a murine xenograft model.[3] | [1][3] |
| Mechanism of Action | Potent inhibitor of FLT3/STAT5 phosphorylation.[1] | Multi-kinase inhibitor targeting FLT3, Raf-MEK, and VEGFR.[3] | [1][3] |
In-Depth Performance Data
In Vitro Kinase and Cell Proliferation Inhibition
This compound demonstrates potent inhibitory activity against FLT3 kinase, with an IC50 value in the low nanomolar range (1-10 nM).[1] This potent enzymatic inhibition translates to effective suppression of FLT3-ITD driven cell proliferation. In cell-based assays, this compound exhibited strong growth inhibition of the FLT3-ITD positive human AML cell lines, MOLM-13 and MV4-11, with GC50 values of 21 ± 7 nM and 46 ± 14 nM, respectively.[1]
Sorafenib has also been shown to be a potent inhibitor of FLT3-ITD. While a direct IC50 comparison with this compound from the same study is not available, it effectively inhibits colony formation of primary AML cells harboring the FLT3-ITD mutation at a low nanomolar concentration (IC50 = 10 nM).[3]
Table 1: Comparative in vitro activity of this compound and other FLT3 inhibitors.
| Compound | FLT3-WT IC50 (nM) |
| This compound | 11 ± 7 |
| ABT-869 | 17 ± 7 |
| Sorafenib | - |
| PKC412 | - |
Data for Sorafenib and PKC412 in this specific comparative assay were not provided in the source.[1]
Table 2: Anti-proliferative activity of this compound in various leukemia cell lines.
| Cell Line | FLT3 Status | GC50 (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7 |
| MV4-11 | FLT3-ITD | 46 ± 14 |
| RSV4;11 | FLT3-independent | >1000 |
| U937 | FLT3-independent | >1000 |
| K562 | FLT3-independent | >1000 |
This table highlights the selectivity of this compound for FLT3-driven AML cells.[1]
In Vivo Antitumor Efficacy
In preclinical murine xenograft models, both this compound and sorafenib have demonstrated significant anti-leukemic activity. Oral administration of this compound resulted in significant tumor regression in both MOLM-13 and MV4-11 xenograft models.[1] In a separate study, sorafenib treatment in a mouse xenograft model of FLT3-ITD mutant leukemia led to a notable decrease in leukemia burden and prolonged the median survival of the treated group to 36.5 days compared to 16 days for the vehicle-treated group.[3]
Mechanism of Action and Signaling Pathways
This compound acts as a potent and selective inhibitor of FLT3 kinase. Its mechanism of action involves the direct inhibition of FLT3 phosphorylation, which subsequently blocks downstream signaling pathways, most notably the STAT5 pathway, leading to the induction of apoptosis in FLT3-ITD dependent AML cells.[1][2]
Sorafenib, on the other hand, is a multi-kinase inhibitor. While it effectively targets mutant FLT3, its clinical efficacy may also be attributed to its ability to inhibit other critical signaling pathways involved in cell proliferation and angiogenesis, such as the Raf-MEK-ERK pathway and VEGFR signaling.[3]
Caption: FLT3-ITD Signaling and Inhibitor Targets.
Experimental Protocols
In Vitro FLT3 Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against FLT3 kinase activity.
Methodology:
-
Recombinant human FLT3 enzyme is incubated with the test compound (this compound or sorafenib) at various concentrations in a kinase assay buffer.
-
A peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescent ADP-Glo™ Kinase Assay.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (GC50 Determination)
Objective: To determine the 50% growth inhibitory concentration (GC50) of the compounds on AML cell lines.
Methodology:
-
FLT3-ITD positive AML cell lines (MOLM-13, MV4-11) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compounds for 72 hours.
-
Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
GC50 values are determined from the dose-response curves.
Apoptosis Assay by Annexin V Staining
Objective: To evaluate the induction of apoptosis in AML cells following treatment with the inhibitors.
Methodology:
-
MOLM-13 and MV4-11 cells are treated with the test compounds at various concentrations for 48 hours.
-
Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis.
Caption: Workflow for Apoptosis Detection.
In Vivo Murine Xenograft Model
Objective: To assess the in vivo anti-leukemic efficacy of the compounds.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously inoculated with FLT3-ITD positive AML cells (MOLM-13 or MV4-11).
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (this compound or sorafenib) orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly, or leukemia burden is monitored by bioluminescence imaging or flow cytometry of peripheral blood.
-
Animal survival is monitored, and at the end of the study, tumors and organs may be harvested for further analysis.
Conclusion
Both this compound and sorafenib exhibit potent anti-leukemic activity against FLT3-ITD positive AML in preclinical models. This compound appears to be a more selective FLT3 inhibitor, demonstrating strong efficacy in vitro and in vivo. Sorafenib's broader kinase inhibition profile may offer a different therapeutic strategy by targeting multiple signaling pathways simultaneously. The data presented in this guide provides a foundation for further investigation and highlights the distinct characteristics of these two inhibitors, which may inform the design of future clinical trials and therapeutic strategies for this aggressive form of leukemia.
References
A Preclinical Head-to-Head: BPR1J-097 vs. Midostaurin in FLT3-Mutated Acute Myeloid Leukemia Models
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring Fms-like tyrosine kinase 3 (FLT3) mutations, the development of potent and selective inhibitors is a critical area of research. This guide provides a comparative analysis of two such inhibitors, BPR1J-097 and midostaurin, based on available preclinical data. While midostaurin is an established first-generation multi-kinase inhibitor approved for clinical use, this compound is a novel, potent FLT3 inhibitor that has shown promise in preclinical settings. This comparison aims to equip researchers, scientists, and drug development professionals with a detailed, data-driven overview of their respective mechanisms, efficacy, and experimental validation.
Mechanism of Action and Kinase Selectivity
Both this compound and midostaurin function by inhibiting the kinase activity of FLT3, a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives leukemogenesis. However, their selectivity profiles differ significantly.
This compound is characterized as a novel and potent small molecule inhibitor of FLT3.[1] Preclinical studies highlight its strong inhibitory activity against both wild-type FLT3 and its mutated forms.[2]
Midostaurin , also known as PKC412, is a broader spectrum, multi-kinase inhibitor.[3] In addition to FLT3, it targets other kinases such as c-KIT, platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[4][5] This multi-targeted nature can contribute to a wider range of biological effects, but may also be associated with off-target toxicities.
In Vitro Efficacy: A Quantitative Comparison
The potency of these inhibitors has been evaluated in various in vitro assays, including direct kinase inhibition and cell-based proliferation assays using AML cell lines with FLT3 mutations.
Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific enzyme. The following table summarizes the reported IC50 values for this compound and midostaurin against FLT3 kinase.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | FLT3 (wild-type) | 11 ± 7 | [2] |
| Midostaurin (PKC412) | FLT3 | Not explicitly stated in direct comparison |
Note: A direct side-by-side IC50 comparison in the same study for midostaurin was not available in the initial search results. However, this compound is presented as a potent inhibitor with an IC50 in the low nanomolar range.
Cell Proliferation Inhibition
The half-maximal growth inhibitory concentration (GC50) measures the effectiveness of a compound in inhibiting cell proliferation. The following table presents the GC50 values for this compound in FLT3-driven AML cell lines.
| Inhibitor | Cell Line | FLT3 Mutation | GC50 (nM) | Reference |
| This compound | MOLM-13 | FLT3-ITD | 21 ± 7 | [1] |
| This compound | MV4-11 | FLT3-ITD | 46 ± 14 | [1] |
Note: Comparable GC50 data for midostaurin in the same cell lines from a head-to-head study was not available in the initial search results.
Signaling Pathway Inhibition
Constitutive activation of FLT3 due to mutations leads to the aberrant activation of downstream signaling pathways crucial for cell survival and proliferation, such as the STAT5, RAS/MAPK, and PI3K/AKT pathways. Both this compound and midostaurin have been shown to modulate these pathways.
This compound effectively inhibits the phosphorylation of both FLT3 and a key downstream effector, STAT5, in FLT3-driven AML cells.[1] Midostaurin has also been demonstrated to downregulate the phosphorylation of STAT5 and S6, another downstream signaling molecule.[6]
Caption: FLT3 signaling pathway and points of inhibition.
In Vivo Antitumor Activity
Preclinical evaluation in animal models is crucial for assessing the therapeutic potential of drug candidates. Both this compound and midostaurin have demonstrated antitumor activity in AML xenograft models.
This compound has shown favorable pharmacokinetic properties and pronounced, dose-dependent tumor growth inhibition and even regression in FLT3-driven AML murine xenograft models.[1]
Midostaurin has also exhibited broad-spectrum antitumor activity in a range of tumor xenografts, including an FLT3-ITD-driven mouse model of myelodysplastic syndrome.[4] It has been shown to be effective in reducing blast counts in preclinical models.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the preclinical evaluation of FLT3 inhibitors.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Caption: Generalized workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation: Recombinant FLT3 kinase, a specific peptide substrate, and the test compound (this compound or midostaurin) at various concentrations are prepared in a kinase reaction buffer.
-
Reaction Incubation: The kinase, substrate, and test compound are incubated together in a microplate well for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: The reaction is stopped after a specific time, often by adding a solution that chelates Mg2+, a necessary cofactor for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the incorporation of radioactive phosphate from [γ-³²P]ATP or using phosphorylation-specific antibodies in an ELISA-based format.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (e.g., MTT or MTS Assay)
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
Caption: Generalized workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: AML cells (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or midostaurin.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).
-
Reagent Addition: A tetrazolium salt solution (MTT or MTS) is added to each well.
-
Formazan Formation: Viable, metabolically active cells reduce the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the insoluble formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration, and the data is used to determine the GC50 value.
In Vivo AML Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are inoculated with human AML cells (e.g., MV4-11), typically via intravenous or subcutaneous injection.
-
Tumor Establishment: The tumors are allowed to establish and grow to a palpable size or until there is evidence of engraftment.
-
Compound Administration: The mice are randomized into treatment and control groups. The treatment group receives this compound or midostaurin, administered through a relevant route (e.g., oral gavage), while the control group receives a vehicle.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume (for subcutaneous models) or by assessing disease burden through methods like bioluminescence imaging (for disseminated models). The body weight and general health of the mice are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when the mice show signs of significant morbidity.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound.
Summary and Future Directions
The preclinical data available suggests that this compound is a highly potent and selective FLT3 inhibitor with significant anti-leukemic activity in FLT3-mutated AML models. Its nanomolar potency in both kinase and cell-based assays, coupled with its demonstrated in vivo efficacy, positions it as a promising candidate for further development.
Midostaurin, as a clinically approved agent, has a well-established, albeit broader, kinase inhibition profile and has shown benefit in combination with chemotherapy for newly diagnosed FLT3-mutated AML patients. Its multi-kinase activity may offer advantages in certain contexts but could also contribute to a different side-effect profile.
A direct, comprehensive head-to-head preclinical study evaluating this compound and midostaurin under identical experimental conditions would be highly valuable to definitively compare their potency, selectivity, and therapeutic index. Such studies would provide a clearer rationale for the clinical positioning of this compound in the evolving landscape of FLT3-targeted therapies for AML. Further investigations into the resistance mechanisms for both inhibitors will also be crucial for developing next-generation treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gilteritinib and BPR1J-097 in Targeting Resistant FLT3 Mutations
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment has been significantly advanced by the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors. Gilteritinib (Xospata®) has emerged as a potent therapeutic, approved for relapsed or refractory AML with FLT3 mutations.[1][2] Concurrently, novel agents such as BPR1J-097 are in preclinical development, showing promise in targeting this critical oncogenic driver.[3] This guide provides a detailed, data-driven comparison of gilteritinib and this compound, with a focus on their efficacy against clinically relevant resistant FLT3 mutations.
Quantitative Analysis of Inhibitory Activity
The following tables summarize the reported in vitro inhibitory activities of gilteritinib and this compound against various FLT3 mutations. This data provides a quantitative basis for comparing their potency and spectrum of activity.
Table 1: Kinase Inhibitory Activity (IC50)
| Compound | FLT3-WT | FLT3-ITD | FLT3-D835Y | FLT3-ITD-D835Y | FLT3-F691L | FLT3-N701K |
| Gilteritinib | 5 nM[2] | 0.7-1.8 nM[2] | Active[1][4] | Active[1][4] | Moderately Resistant[5] | Resistant[6] |
| This compound | 11 ± 7 nM[3] | 1-10 nM[3][7] | ~1-10 nM[3][7] | Data not available | Data not available | Data not available |
Table 2: Cell Proliferation Inhibitory Activity (GC50/IC50)
| Compound | Cell Line (FLT3 Mutation) | GC50/IC50 |
| Gilteritinib | Molm14 (FLT3-ITD) | Potent Inhibition[8] |
| MV4-11 (FLT3-ITD) | Potent Inhibition[8] | |
| This compound | MOLM-13 (FLT3-ITD) | 21 ± 7 nM[3] |
| MV4-11 (FLT3-ITD) | 46 ± 14 nM[3] |
Mechanisms of Action and Resistance
Gilteritinib is a potent, second-generation type I FLT3 tyrosine kinase inhibitor that targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including the D835Y mutation.[4] It inhibits FLT3 autophosphorylation and downstream signaling pathways such as STAT5, ERK, and AKT, leading to apoptosis in FLT3-ITD expressing cells.[2][4] Resistance to gilteritinib can emerge through several mechanisms, including the acquisition of new mutations in the FLT3 gene, such as the gatekeeper mutation F691L and the novel N701K mutation, or through the activation of alternative signaling pathways, most commonly involving NRAS mutations.[6][9]
This compound is a novel, potent FLT3 inhibitor that has demonstrated strong preclinical activity against FLT3-ITD and the D835Y TKD mutation.[3][7] It effectively suppresses the phosphorylation of FLT3 and its downstream target STAT5 in a dose-dependent manner, leading to the induction of apoptosis in FLT3-ITD dependent AML cells.[3] Currently, there is a lack of published data on the efficacy of this compound against a broader range of resistant FLT3 mutations, including the F691L and N701K mutations that confer resistance to gilteritinib.
Signaling Pathways and Experimental Workflows
To understand the molecular mechanisms and experimental evaluation of these inhibitors, the following diagrams illustrate the FLT3 signaling pathway and standard laboratory workflows.
Caption: FLT3 signaling pathway and points of inhibition.
Caption: Standard experimental workflows for inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for the key assays used to evaluate FLT3 inhibitors.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation: Prepare a reaction buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT. Reconstitute recombinant FLT3 enzyme (wild-type or mutant), substrate (e.g., AGLT peptide), and ATP in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (gilteritinib or this compound) at various concentrations.
-
Add 2 µl of the FLT3 enzyme solution.
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature for 60-120 minutes.
-
ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed FLT3-mutant AML cell lines (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.
-
Inhibitor Treatment: Add the test inhibitor (gilteritinib or this compound) at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µl of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The GC50/IC50 values are determined from the dose-response curves.
Western Blotting for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Cell Treatment and Lysis: Treat FLT3-mutant AML cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Gilteritinib is a clinically validated FLT3 inhibitor with proven efficacy against both ITD and TKD mutations. However, the emergence of resistance, particularly through mutations at the F691 and N701 residues, presents a clinical challenge. This compound has demonstrated promising preclinical potency against FLT3-ITD and the D835Y mutation. A critical gap in the current knowledge is the lack of data on this compound's activity against gilteritinib-resistant mutations. Further preclinical evaluation of this compound against a broader panel of resistant FLT3 mutants is warranted to determine its potential as a next-generation FLT3 inhibitor that could overcome existing resistance mechanisms. Researchers and drug developers should consider these factors when designing future studies and therapeutic strategies for FLT3-mutated AML.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell viability determination [bio-protocol.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Comparative Off-Target Profiling of BPR1J-097: A Guide for Researchers
A detailed analysis of the kinase selectivity of the FLT3 inhibitor BPR1J-097 in comparison to other established and investigational FLT3 inhibitors. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the off-target profiles of this compound and alternative FMS-like tyrosine kinase 3 (FLT3) inhibitors, including linifanib (ABT-869), sorafenib, midostaurin (PKC412), gilteritinib, and crenolanib. Understanding the selectivity of these compounds is crucial for interpreting experimental results and anticipating potential therapeutic and adverse effects.
Kinase Inhibition Profiling
The following tables summarize the known kinase inhibition data for this compound and its comparators. While a comprehensive, publicly available KINOMEscan profile for this compound is not available, existing data highlights its potent and selective inhibition of FLT3.
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Reference |
| FLT3 | 11 | [1] |
| FLT1 (VEGFR1) | 211 | [1] |
| KDR (VEGFR2) | 129 | [1] |
Table 2: Comparative Off-Target Kinase Inhibition of FLT3 Inhibitors
| Inhibitor | Primary Target(s) | Key Off-Targets and Inhibition Data | Reference(s) |
| Linifanib (ABT-869) | VEGFR, PDGFR, FLT3 | KDR (IC50 = 4 nM), FLT1 (IC50 = 3 nM), PDGFRβ (IC50 = 66 nM), FLT3 (IC50 = 4 nM), CSF-1R (IC50 = 3 nM), KIT (IC50 = 14 nM). Much less activity against unrelated RTKs, soluble tyrosine kinases, or serine/threonine kinases (IC50s > 1 µM). | [2][3] |
| Sorafenib | RAF kinases, VEGFR, PDGFR, FLT3, KIT | KINOMEscan data at 10 µM shows inhibition of multiple kinases including VEGFR2, VEGFR3, PDGFRβ, c-KIT, and RET. | [4][5] |
| Midostaurin (PKC412) | Multi-targeted | Inhibits multiple kinases including PKCα/β/γ, SYK, FLK-1, AKT, PKA, c-Kit, c-Fgr, c-Src, FLT3, PDGFRβ, and VEGFR1/2 with IC50 values ranging from 80-500 nM. | [6][7][8][9] |
| Gilteritinib | FLT3, AXL | KINOMEscan at 100 nM shows high selectivity for FLT3 and AXL, with some off-target activity against ALK. | [10][11][12] |
| Crenolanib | FLT3, PDGFRα/β | KINOMEscan at 100 nM demonstrates high selectivity for FLT3 and PDGFRα/β. It has reduced inhibition of c-Kit compared to other FLT3 inhibitors. | [13][14][15] |
Note: The initial user query mentioned a potential link between this compound and Mps1 inhibitors. However, extensive searches did not reveal any data to support this compound having activity against Monopolar Spindle 1 (Mps1) kinase.[16][17][18]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of kinase inhibition data. Below are representative protocols for in vitro kinase inhibition and cellular phosphorylation assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the activity of FLT3 kinase and the inhibitory effects of compounds like this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[19][20][21][22][23]
Materials:
-
FLT3 Kinase Enzyme System (e.g., Promega V4064)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test compounds (e.g., this compound) diluted in DMSO
-
384-well white assay plates
Procedure:
-
Prepare the kinase reaction mixture by diluting the FLT3 enzyme, substrate, and ATP in kinase buffer.
-
Add 1 µL of the test compound at various concentrations (or DMSO for control) to the wells of the assay plate.
-
Add 2 µL of the enzyme solution and 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the kinase reaction to proceed.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[19][24]
Cellular FLT3 Phosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block FLT3 autophosphorylation in a cellular context.[25][26]
Materials:
-
FLT3-dependent cell line (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and a loading control (e.g., anti-β-actin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed the FLT3-dependent cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Lyse the cells with lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-FLT3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with antibodies against total FLT3 and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of FLT3 phosphorylation at different compound concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by the inhibitors discussed and a typical workflow for kinase inhibitor profiling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. iscientific.org [iscientific.org]
- 6. Midostaurin, a Natural Product-Derived Kinase Inhibitor Recently Approved for the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gilteritinib - My Cancer Genome [mycancergenome.org]
- 13. researchgate.net [researchgate.net]
- 14. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. hubrecht.eu [hubrecht.eu]
- 17. A Biosensor for the Mitotic Kinase MPS1 Reveals Spatiotemporal Activity Dynamics and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. ulab360.com [ulab360.com]
- 21. ulab360.com [ulab360.com]
- 22. carnabio.com [carnabio.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. promega.com [promega.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. pubcompare.ai [pubcompare.ai]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
